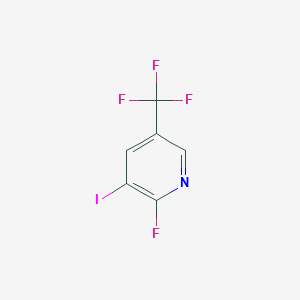
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is a type of fluorinated pyridine . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of this compound involves several methods. One of the methods is the Umemoto reaction and Balts-Schiemann reaction . Another method involves the synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular formula of this compound is C6H3F4N . It has a molecular weight of 165.09 .Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has unique physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
Pyridine derivatives, such as 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine, are crucial intermediates in organic chemistry, serving as building blocks for the synthesis of various compounds. These derivatives are instrumental in synthesizing pesticides and agrochemicals due to their unique structural features and reactivity (Lu Xin-xin, 2006). Furthermore, these compounds are employed in catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones, showcasing their versatility in pharmaceutical and agrochemical applications (Yang Huang et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated pyridine derivatives, including this compound, play a pivotal role. These compounds are studied for their potential use in treating organophosphorus nerve agent poisoning, highlighting their significance in developing therapeutic agents (C. Timperley et al., 2005). Additionally, the trifluoromethyl-substituted pyridines obtained through the displacement of iodine by in situ generated (trifluoromethyl)copper demonstrate the synthetic adaptability of these derivatives in creating structurally diverse molecules for various applications (F. Cottet, M. Schlosser, 2002).
Material Science and Catalysis
The synthesis and characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine offer insights into the material science applications of fluorinated pyridine derivatives. These studies provide valuable information on the structural and electronic properties of these compounds, which can influence their reactivity and potential use in catalysis and material design (M. S. Chernov'yants et al., 2011).
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way, potentially involving the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
It’s known that fluoropyridines and their derivatives have been used in the synthesis of various biologically active compounds . This suggests that the compound might affect multiple biochemical pathways, potentially influencing the function of various enzymes and receptors.
Pharmacokinetics
The presence of fluorine atoms in organic compounds is known to influence their pharmacokinetic properties . Fluorine atoms can enhance the metabolic stability of a compound, potentially improving its bioavailability .
Result of Action
It’s known that fluoropyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . This suggests that the compound might have various biological effects, potentially including the modulation of enzyme activity and receptor function .
Action Environment
It’s known that the presence of fluorine atoms in organic compounds can enhance their environmental stability . This suggests that the compound might retain its activity under various environmental conditions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-3-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDWYSLNCQYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


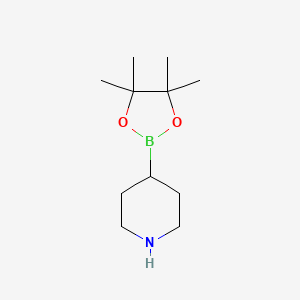
![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)

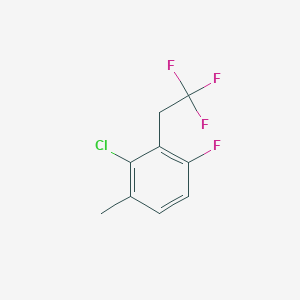
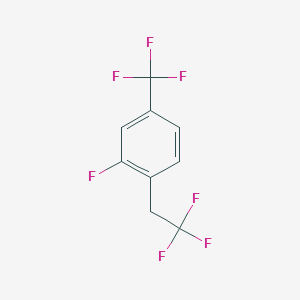

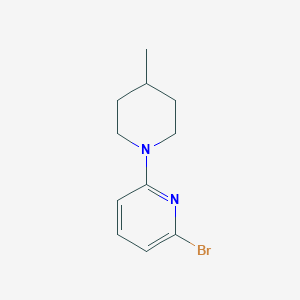

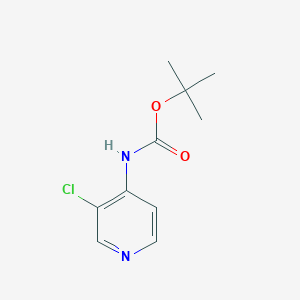
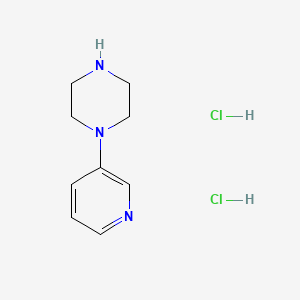
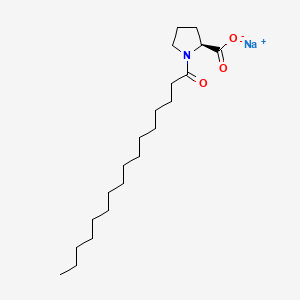

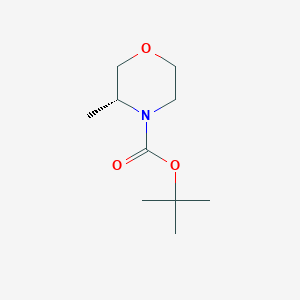
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
